molecular formula C20H20BrN3O4S B2382750 4-溴-N-(2-((6-(4-乙氧基苯基)吡啶并[1,2-a]嘧啶-3-基)氧基)乙基)苯磺酰胺 CAS No. 920239-24-3

4-溴-N-(2-((6-(4-乙氧基苯基)吡啶并[1,2-a]嘧啶-3-基)氧基)乙基)苯磺酰胺

货号 B2382750
CAS 编号: 920239-24-3
分子量: 478.36
InChI 键: ODWBCKZEHIVIPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylureas and is a potent activator of soluble guanylyl cyclase (sGC), an enzyme that plays a critical role in the regulation of various physiological processes.

作用机制

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 is a potent activator of sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and insulin secretion. 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 binds to the heme group of sGC, leading to a conformational change that increases the enzyme's catalytic activity and enhances the production of cGMP.
Biochemical and Physiological Effects:
4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has been shown to have potent vasodilatory effects in various animal models, including rats and pigs. It has also been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension. In addition, 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects in various animal models of inflammatory and fibrotic diseases. 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has also been shown to stimulate insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of diabetes.

实验室实验的优点和局限性

4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has several advantages as a tool for scientific research. It is a potent and selective activator of sGC, making it a valuable tool for investigating the role of sGC in various physiological processes. 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 is also relatively stable and can be stored for long periods without significant degradation. However, there are also some limitations to the use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 in scientific research. It is a relatively expensive compound, which may limit its use in some laboratories. In addition, 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 has a relatively short half-life in vivo, which may limit its use in some animal models.

未来方向

There are several future directions for the use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 in scientific research. One potential direction is the use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 as a therapeutic agent for the treatment of cardiovascular diseases such as hypertension and pulmonary hypertension. Another potential direction is the use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 as a therapeutic agent for the treatment of inflammatory and fibrotic diseases. In addition, further research is needed to investigate the role of sGC in the regulation of insulin secretion and glucose homeostasis, and the potential use of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 as a therapeutic agent for the treatment of diabetes.

合成方法

The synthesis of 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272 involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide with 6-(4-ethoxyphenyl)pyridazin-3-ol in the presence of a base, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting intermediate is then reacted with 2-(chloromethyl)oxirane in the presence of a base to yield the final product, 4-bromo-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide 41-2272.

科学研究应用

抗菌特性

吡啶并[1,2-a]嘧啶和吡啶并[1,2-a]嘧啶酮衍生物已显示出抗菌活性。 研究人员已经鉴定出含有不同部分或取代基的各种衍生物,这些衍生物表现出抗菌和抗真菌作用 。进一步的研究可以探索其作为新型抗菌剂的潜力。

属性

IUPAC Name

4-bromo-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-2-27-17-7-3-15(4-8-17)19-11-12-20(24-23-19)28-14-13-22-29(25,26)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWBCKZEHIVIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。